{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-oxa-1-azaspiro[4.4]nonan-8-ylmethanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-4-8(6-11-7)2-1-3-9-8/h7,9-10H,1-6H2 |
InChI Key |
YDIRITXNFYUYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CO)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for Azaspiro 4.4 Nonane Derivatives
Specific Methodologies for 8-Substituted Azaspiro[4.4]nonanes
The introduction of substituents at the 8-position of the 7-oxa-1-azaspiro[4.4]nonane ring system requires specific and often elegant synthetic design. Methodologies that allow for the controlled formation of this substituted heterocyclic core are of particular interest.
One promising and versatile approach for the synthesis of 8-substituted 7-oxa-1-azaspiro[4.4]nonanes, including the target compound {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol, involves an intramolecular 1,3-dipolar cycloaddition of a nitrone. This powerful reaction allows for the stereocontrolled formation of the spirocyclic isoxazolidine (B1194047) intermediate, which can then be reductively cleaved to reveal the desired 8-amino alcohol functionality. beilstein-journals.orgrsc.org
The general strategy commences with a suitably functionalized tetrahydrofuran precursor. This starting material would contain a side chain with a terminal alkene and a group that can be converted into a nitrone. The key steps of this synthetic route are outlined below:
Preparation of the Nitrone Precursor: A tetrahydrofuran derivative bearing an alkenyl side chain at the 2-position is the key starting material. The side chain would also incorporate a functional group, such as an aldehyde or a hydroxylamine, necessary for the subsequent in situ generation of the nitrone.
Intramolecular 1,3-Dipolar Cycloaddition: The generated nitrone undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition with the tethered alkene. This cycloaddition reaction forms the spirocyclic core, resulting in a tricyclic isoxazolidine intermediate. The regioselectivity of this cycloaddition is influenced by the length and nature of the tether connecting the nitrone and the alkene. rsc.org
Reductive Cleavage of the Isoxazolidine: The crucial N-O bond in the isoxazolidine ring is then cleaved through reduction. This step unmasks the 1,3-amino alcohol functionality, yielding the desired 8-substituted 7-oxa-1-azaspiro[4.4]nonane. Common reducing agents for this transformation include zinc in acetic acid or catalytic hydrogenation. beilstein-journals.org This reductive opening has been shown to produce aminoalcohols in high yields. beilstein-journals.org
This methodology offers several advantages, including the ability to set multiple stereocenters in a single step and the potential for diastereoselective synthesis by controlling the stereochemistry of the precursor. The versatility of the 1,3-dipolar cycloaddition allows for the synthesis of a variety of 8-substituted derivatives by modifying the structure of the initial nitrone precursor.
An alternative, though less direct, approach to access substituted azaspiro[4.4]nonanes is through a domino radical bicyclization. This method has been successfully employed for the synthesis of the carbocyclic 1-azaspiro[4.4]nonane skeleton. nih.govnih.gov The process involves the formation and capture of alkoxyaminyl radicals from O-benzyl oxime ethers. nih.govnih.gov While this has not been explicitly demonstrated for the 7-oxa-1-azaspiro[4.4]nonane system, it represents a potential area for future research in the synthesis of these heterocyclic structures. The yields for the carbocyclic analogues are reported to be in the range of 11-67%. nih.govnih.gov
| Methodology | Key Reaction | Precursor | Intermediate | Final Product Functionality | Key Advantages | Reported Yields (for carbocyclic analogues) |
| Intramolecular 1,3-Dipolar Cycloaddition | Nitrone-alkene cycloaddition | Tetrahydrofuran with alkenyl side chain | Spiro-isoxazolidine | 8-Amino alcohol | High stereocontrol, convergent | 85-95% for reductive cleavage beilstein-journals.org |
| Domino Radical Bicyclization | Radical cascade cyclization | O-benzyl oxime ether | Spirocyclic radical | Varied substitutions | Single-step spirocycle formation | 11-67% nih.govnih.gov |
Reaction Mechanisms and Pathways Leading to 7 Oxa 1 Azaspiro 4.4 Nonane Derivatives
Mechanistic Insights into Spirocyclization Processes
Understanding the step-by-step molecular transformations is key to optimizing existing synthetic routes and developing new ones. The formation of azaspirocycles often proceeds through highly reactive intermediates and concerted cycloadditions.
Domino radical bicyclization has emerged as a powerful strategy for constructing the 1-azaspiro[4.4]nonane framework. nih.govnih.gov This process involves a cascade of reactions initiated by the formation of a radical species. A common approach employs O-benzyl oxime ethers that contain an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne. nih.govnih.gov
The mechanism typically begins with the generation of an aryl or vinyl radical, initiated by reagents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator such as Tributyltin hydride (Bu₃SnH). nih.govnih.gov This initial radical undergoes an intramolecular addition to the C=N bond of the oxime ether, forming a nitrogen-centered alkoxyaminyl radical. nih.govnih.gov This key intermediate then cyclizes via a 5-exo-trig pathway onto the tethered alkene, forming the second ring and completing the spirocyclic system. nih.gov This domino process efficiently forms two rings and the spiro-carbon center in a single synthetic operation. nih.gov
Researchers have noted that the success of this radical cascade depends on effectively trapping the alkoxyaminyl radical intramolecularly. In some cases, if the intermediate is not captured efficiently, side reactions such as recombination with other radicals can occur, leading to monocyclized products instead of the desired spirocycle. nih.govacs.org
Table 1: Key Components in Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
| Component | Role | Examples |
|---|---|---|
| Radical Precursor | Starting material designed to generate the initial radical and contain the necessary tethers for cyclization. | O-benzyl oxime ethers with alkenyl and aryl halide moieties. nih.gov |
| Radical Initiator | A compound that generates radical species under thermal or photochemical conditions to start the chain reaction. | 2,2′-azobisisobutyronitrile (AIBN), Triethylborane (Et₃B). nih.gov |
| Radical Mediator | A reagent that propagates the radical chain reaction. | Tributyltin hydride (Bu₃SnH). nih.gov |
| Key Intermediate | The transient species that undergoes the crucial ring-forming steps. | Alkoxyaminyl radical. nih.govnih.gov |
The 1,3-dipolar cycloaddition is a versatile and widely used pericyclic reaction for synthesizing five-membered heterocycles, including the pyrrolidine (B122466) ring of the azaspiro[4.4]nonane system. researchgate.netresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct. researchgate.net The 1,3-dipole is a molecule that can be represented by zwitterionic resonance structures, containing positive and negative charges at the ends of a three-atom system. researchgate.net
In the context of spiro heterocycle synthesis, an intramolecular 1,3-dipolar cycloaddition is often employed. For instance, alkenylnitrones can be used as precursors for the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. researchgate.netbeilstein-journals.org The nitrone functional group acts as the 1,3-dipole, and the tethered alkene serves as the dipolarophile. The concerted cycloaddition between these two moieties leads to the formation of an isoxazolidine (B1194047) ring fused in a spirocyclic manner, which can then be further transformed. researchgate.net
Another common strategy involves the reaction of azomethine ylides, another class of 1,3-dipoles, with alkenes. frontiersin.orgnih.gov These ylides can be generated in situ, for example, from the reaction of isatins with amino acids like sarcosine. nih.gov Their subsequent cycloaddition with a suitable dipolarophile can yield complex spiro-pyrrolidine structures. frontiersin.orgnih.gov These reactions are often highly regioselective and diastereoselective, providing a high degree of control over the molecular architecture. researchgate.net
The nitroso-ene reaction provides a direct pathway for C-N bond formation and the construction of nitrogen-containing heterocycles. This reaction involves an ene-type mechanism where a compound containing a nitroso group (N=O) reacts with an alkene. nih.govresearchgate.net Specifically, intramolecular versions of this reaction have been successfully applied to generate the 1-azaspiro[4.4]nonane skeleton. researchgate.net
The key mechanistic step is the generation of a highly reactive acylnitroso species. This intermediate is typically formed in situ via the oxidation of N-hydroxycarbamates or hydroxamic acids. researchgate.netaalto.fi Biocatalytic methods, utilizing enzymes such as horseradish peroxidase in the presence of an oxidant like hydrogen peroxide, have proven to be particularly mild and efficient for this transformation. nih.govresearchgate.net Once formed, the acylnitroso intermediate undergoes a rapid intramolecular cyclization with a suitably positioned alkene within the same molecule. aalto.firesearchgate.net This concerted pericyclic reaction forms the C-N bond and a C-O bond, constructing the heterocyclic ring and setting the stereochemistry of the new chiral centers.
Intramolecular condensation reactions are a classic and effective method for ring formation. While the prompt's example mentions spiropiperidines, the principles are applicable to the formation of the five-membered pyrrolidine ring found in 7-Oxa-1-azaspiro[4.4]nonane derivatives. A key example of this strategy is the intramolecular aldol (B89426) condensation. This pathway was utilized in the synthesis of a 1-azaspiro[4.4]non-8-en-7-one, a close analogue of the core structure of interest. clockss.org
The mechanism involves a base-catalyzed reaction where an enolate is generated from a ketone, which then attacks a tethered aldehyde or another ketone within the same molecule. clockss.org This nucleophilic addition is followed by a dehydration step to yield an α,β-unsaturated cyclic ketone. The choice of base and reaction conditions is critical to favor the desired intramolecular cyclization over competing intermolecular reactions. clockss.org Analogous strategies, like the intramolecular Mannich reaction, where an enolizable component, an amine, and a non-enolizable carbonyl compound react to form a β-amino-carbonyl compound, also represent viable condensation pathways for constructing the nitrogen-containing ring of azaspirocycles. whiterose.ac.uk
Computational Studies on Reaction Mechanisms
To gain deeper insight into the complex energy landscapes of spirocyclization reactions, computational chemistry has become an indispensable tool. These studies can validate proposed mechanisms, predict selectivity, and guide experimental design.
Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of complex organic reactions, including the formation of spirocycles. nih.govresearchgate.net DFT calculations allow researchers to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govrsc.org
In the study of 1,3-dipolar cycloadditions, DFT calculations have been employed to analyze the regioisomerism of the resulting spiro adducts and to understand the electronic structure and charge transfer properties of the molecules involved. researchgate.netbohrium.com These computational insights are crucial for understanding the fundamental principles that govern the formation of these intricate three-dimensional structures.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol |
| 1-azaspiro[4.4]nonane |
| 2,2′-azobisisobutyronitrile (AIBN) |
| Triethylborane (Et₃B) |
| Tributyltin hydride (Bu₃SnH) |
| O-benzyl oxime ether |
| spiro[indene-1,2′-pyrrolidine] |
| 1-azaspiro[4.4]nonan-1-oxyl |
| Alkenylnitrone |
| Isoxazolidine |
| Azomethine ylide |
| Isatin |
| Sarcosine |
| Acylnitroso species |
| N-hydroxycarbamate |
| Hydroxamic acid |
| Horseradish peroxidase |
| Hydrogen peroxide |
Transition State Analysis and Reaction Energetics
A detailed understanding of reaction mechanisms necessitates an analysis of the transition states and the energy profiles of the reaction pathways. While specific quantitative data for the synthesis of 7-oxa-1-azaspiro[4.4]nonane is not widely available, theoretical studies on analogous systems provide a framework for this analysis.
For 1,3-dipolar cycloadditions, Density Functional Theory (DFT) calculations are a primary tool for investigating reaction energetics. mdpi.com These studies can determine whether the mechanism is concerted (a single transition state) or stepwise (involving a diradical intermediate) and can quantify the activation energies. acs.orgacs.org The nature of the solvent can also play a critical role; DFT studies have shown that while some cycloadditions are concerted in the gas phase or apolar solvents, they may proceed through a stepwise mechanism in polar solvents. acs.org The stereochemical outcome (e.g., endo vs. exo products) is determined by the relative energies of the corresponding transition states, which are influenced by steric repulsion and secondary orbital interactions. frontiersin.org
In the case of the domino radical bicyclization leading to 1-azaspiro[4.4]nonane derivatives, the stereoselectivity of the reaction is rationalized through qualitative transition state models. The predominance of the trans diastereomer is explained by conformational effects in a chair-like transition state during the second cyclization step. researchgate.net The diastereoselectivity was found to be dependent on the radical initiator used, suggesting that reaction temperature influences the energy difference between competing transition states. nih.gov
Theoretical Predictions of Reactivity and Selectivity in Azaspiro Systems
Theoretical and computational chemistry offer powerful predictive tools for understanding the reactivity and selectivity observed in the synthesis of complex molecules like azaspirocycles.
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are largely governed by Frontier Molecular Orbital (FMO) theory. mdpi.com The reaction can be classified as having normal or inverse electron demand based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. DFT-based reactivity indices, such as local electrophilicity and nucleophilicity, can be calculated to predict the most favorable interactions between the atoms of the two components, thereby explaining the observed regioselectivity. researchgate.net For intramolecular reactions, these models can predict which of the possible fused or bridged products will be favored by identifying the transition state with the lower activation energy. scispace.com
For the domino radical bicyclization, selectivity is primarily dictated by stereoelectronic and steric factors in the cyclization transition states. The observed preference for the formation of the trans-1-azaspiro[4.4]nonane derivative is a key aspect of selectivity in this system. nih.gov This diastereoselectivity was found to improve significantly when the reaction was initiated with Et₃B at room temperature compared to AIBN at reflux. acs.org This suggests that the lower reaction temperature allows for greater differentiation between the energies of the diastereomeric transition states. The high diastereocontrol is rationalized by the conformational preferences of the intermediate radical, where steric hindrance directs the approach of the radical to the double bond. nih.gov
| Precursor | Initiator/Conditions | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|---|
| O-benzyl oxime ether 18a | AIBN, reflux | Spirocycle 19a | 45 | 1.5:1 | acs.org |
| O-benzyl oxime ether 18a | Et₃B, rt | Spirocycle 19a | 45 | 4:1 | acs.org |
| O-benzyl oxime ether 18i | AIBN, reflux | Spirocycle 25i | 67 | 1.2:1 | nih.gov |
| O-benzyl oxime ether 18i | Et₃B, rt | Spirocycle 25i | 45 | 2:1 | nih.gov |
Functionalization and Derivatization of the 7 Oxa 1 Azaspiro 4.4 Nonan 8 Yl Methanol Scaffold
Chemical Transformations of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through activation and oxidation reactions.
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by reaction with sulfonyl chlorides or through other established methods. For instance, treatment with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) converts the alcohol into a mesylate. This mesylate is highly susceptible to displacement by various nucleophiles, enabling the introduction of azides, halides, and other functionalities. Another effective method for activation involves the use of triphenylphosphine (B44618) (PPh₃) in combination with a carbon tetrahalide, such as carbon tetrabromide (CBr₄), which directly converts the alcohol to the corresponding bromide.
| Reagent | Product | Purpose |
| Methanesulfonyl chloride (MsCl), Et₃N | Mesylate | Activation for nucleophilic substitution |
| PPh₃, CBr₄ | Bromide | Activation for nucleophilic substitution |
The primary alcohol can be oxidized to different oxidation states, yielding aldehydes or nitroxides, which are valuable synthetic intermediates. Oxidation to the aldehyde can be accomplished using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, providing a key functional group for subsequent reactions like reductive amination or Wittig reactions. Furthermore, in the context of nitroxide chemistry, the entire aminomethyl alcohol moiety can be part of a precursor that is oxidized to form stable nitroxide radicals. These radicals are widely used as spin labels in biological studies and as catalysts in organic synthesis.
| Oxidation Product | Reagents | Potential Applications |
| Aldehyde | PCC, Dess-Martin periodinane | Reductive amination, Wittig reaction |
| Nitroxide | Various oxidizing agents | Spin labeling, catalysis |
Modifications of the Azaspirocyclic Core
The azaspirocyclic core itself presents opportunities for derivatization, primarily at the nitrogen atom, but also potentially at other positions within the spiro system.
The secondary amine within the spirocycle is a nucleophilic center that can readily undergo a variety of chemical transformations. N-alkylation can be achieved by reaction with alkyl halides, while N-acylation with acyl chlorides or anhydrides introduces amide functionalities. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics. Furthermore, the nitrogen atom can participate in reductive amination reactions with aldehydes or ketones, leading to the formation of more complex tertiary amines.
While derivatization primarily focuses on the hydroxymethyl group and the nitrogen atom, functionalization at other positions on the carbon skeleton of the spiro system could be envisioned. This would likely require more complex multi-step synthetic sequences, potentially involving C-H activation or the use of starting materials with pre-installed functional groups. Such modifications would allow for the synthesis of highly substituted and structurally diverse analogs.
Application as a Building Block in Complex Molecule Synthesis
The ability to selectively modify both the hydroxymethyl group and the nitrogen atom makes {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol a valuable building block for the synthesis of more complex molecules. Its rigid spirocyclic core can serve as a scaffold to orient appended functional groups in a well-defined three-dimensional space. This is particularly advantageous in drug discovery, where the spatial arrangement of pharmacophoric elements is critical for molecular recognition and biological activity. The derivatives obtained through the discussed functionalization strategies can be incorporated into larger molecular architectures, leading to novel compounds with potential applications in various fields of chemical research.
Strategic Integration into Natural Product Syntheses
The this compound scaffold, and its structural congeners, represent a pivotal class of building blocks in the asymmetric synthesis of complex natural products. Their rigid, three-dimensional architecture provides a unique framework for the stereocontrolled installation of multiple chiral centers, making them highly valuable intermediates. The strategic incorporation of this spirocyclic motif has been instrumental in the total synthesis of several biologically significant alkaloids, including cephalotaxine (B1668394), halichlorine, and pinnaic acid.
The utility of this scaffold lies in its inherent conformational rigidity and the predictable facial bias it imparts on subsequent chemical transformations. Synthetic chemists have leveraged these features to achieve high levels of stereoselectivity in reactions, thereby streamlining the construction of intricate molecular targets. The presence of both an oxygen and a nitrogen atom within the spirocyclic core offers multiple points for functionalization and further elaboration, enhancing its versatility as a synthetic intermediate.
Cephalotaxine
The synthesis of cephalotaxine, a potent antitumor alkaloid, has been a longstanding challenge in organic chemistry, primarily due to the presence of the 1-azaspiro[4.4]nonane core. nih.govnih.govresearchgate.net Various synthetic strategies have been developed to construct this key structural motif, often involving intramolecular cyclization reactions. The this compound scaffold serves as a valuable precursor, with the hydroxyl group providing a handle for the annulation of the remaining rings of the cephalotaxine framework.
One notable approach involves an alkylidene carbene 1,5-C-H insertion reaction to forge the spiro[4.4]azanonane core. nih.gov This key step is followed by a series of transformations, including a Heck-type cyclization to form the tetrahydroazepine C-ring and a selective epoxidation-rearrangement sequence to elaborate the E-ring. nih.gov The stereochemistry of the spirocyclic starting material dictates the absolute configuration of the final product, highlighting the importance of an enantioselective synthesis of the initial building block.
| Synthetic Strategy for Cephalotaxine | Key Reactions | Reference |
| Enantioselective Formal Synthesis | Alkylidene carbene 1,5-C-H insertion, Heck-type cyclization, Selective epoxidation-rearrangement | nih.gov |
| Friedel-Crafts Cyclization | Facile Friedel-Crafts cyclization of an amino spiro-cyclopentenone precursor | nih.gov |
| Cycloaddition/Reductive Ring Cleavage/HWE Olefination | [3+2]-Cycloaddition, Reductive N-O bond cleavage, Intramolecular Horner-Wadsworth-Emmons (HWE) olefination | researchgate.net |
Halichlorine and Pinnaic Acid
Halichlorine and pinnaic acid are marine alkaloids that share a common 6-azaspiro[4.5]decane skeleton and exhibit a range of interesting biological activities. rsc.orgrsc.orgrsc.org The synthesis of these molecules has attracted considerable attention, with many strategies relying on the construction of a functionalized azaspirocyclic core as a key intermediate. rsc.orgnih.govnih.gov The this compound scaffold, while not directly a 6-azaspiro[4.5]decane, provides a conceptual blueprint for the assembly of such spirocyclic systems. The principles of stereocontrol and functional group manipulation are directly transferable.
Synthetic approaches towards halichlorine have utilized convergent strategies, coupling two chiral, enantiomerically enriched building blocks. nih.gov A noteworthy transformation in one such synthesis is a highly diastereoselective NBS-promoted semipinacol rearrangement that establishes four stereogenic centers in a single step. nih.gov Similarly, the synthesis of pinnaic acid often involves the construction of the azaspirocyclic core, followed by the elaboration of the side chains. nih.govnih.gov
| Natural Product | Core Scaffold | Key Synthetic Strategies | References |
| Halichlorine | 6-Azaspiro[4.5]decane | NBS-promoted semipinacol rearrangement, Convergent coupling of chiral building blocks | rsc.orgnih.gov |
| Pinnaic Acid | 6-Azaspiro[4.5]decane | Horner-Wadsworth-Emmons reaction for side chain elaboration, Stereoselective formation of the piperidine (B6355638) ring | rsc.orgnih.govnih.gov |
Scaffold for Novel Chemical Entities and Advanced Organic Molecules
Beyond its application in natural product synthesis, the this compound scaffold is a valuable template for the development of novel chemical entities and advanced organic molecules. ed.ac.ukresearchgate.net The inherent three-dimensionality of spirocycles is a desirable feature in medicinal chemistry, as it can lead to improved protein-binding interactions, enhanced solubility, and favorable pharmacokinetic properties. ed.ac.uk
The functionalization of the this compound core allows for the systematic exploration of chemical space and the generation of libraries of diverse compounds for biological screening. The hydroxyl group can be readily converted into a variety of other functional groups, or it can serve as a point of attachment for different pharmacophores. The nitrogen atom can be alkylated or acylated to introduce further diversity. This modularity makes the scaffold an attractive starting point for drug discovery programs.
Q & A
Basic Questions
Q. What are the established synthetic routes for {7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves iodination or functionalization of precursor spiro frameworks. For example, iodine-mediated reactions in THF/water mixtures have been used to modify similar spiro structures (e.g., 7-oxa-1-azaspiro[4.4]nonan-6-one derivatives) . Key intermediates include tert-butyl carbamate-protected spiro amines (e.g., N-{7-oxa-1-azaspiro[4.4]nonan-3-yl}carbamate) and hydroxylated precursors, where reaction conditions (temperature, solvent polarity) significantly impact cyclization efficiency .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming the spirocyclic scaffold and hydroxyl group positioning. X-ray crystallography has been employed for related spiro compounds (e.g., 7-oxa-1-azaspiro[4.4]non-1-en-6-one 1-oxide) to resolve conformational ambiguities, particularly around the spiro carbon and ring puckering . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .
Q. What stability challenges arise during storage and handling of this compound?
- Methodological Answer : Hydroxyl-containing spiro compounds are prone to oxidation and hygroscopic degradation. Storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials is recommended. Stability studies for analogous compounds (e.g., 7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol) suggest monitoring via periodic HPLC to detect decomposition products .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its conformational flexibility in solution versus solid state?
- Methodological Answer : Computational studies (DFT, molecular dynamics) reveal that the 7-oxa-1-azaspiro[4.4]nonane core exhibits restricted flexibility due to steric hindrance at the spiro carbon. However, X-ray data for similar structures (e.g., CSD reference code: DOBYOJ) show RMSD deviations up to 0.60 Å in ring conformations under different phases, highlighting the need for multi-technique validation (NMR, crystallography) .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example, the hydroxyl group’s nucleophilicity is modulated by hydrogen bonding with the adjacent oxygen atom in the spiro ring. Molecular docking studies of analogous spiro compounds (e.g., quinolone derivatives) further predict interactions with biological targets .
Q. How can researchers resolve contradictions between experimental data and computational models for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in LogP or PSA values often arise from solvent effects or force field limitations. Hybrid approaches combining experimental measurements (e.g., reversed-phase HPLC for LogP) with COSMO-RS simulations improve predictability. For instance, experimental LogP = 0.50880 for a related spiro compound was reconciled using solvent-accessible surface area (SASA) calculations .
Q. What role does this compound play in the synthesis of bioactive molecules, particularly antimicrobial agents?
- Methodological Answer : The spirocyclic motif is a privileged scaffold in medicinal chemistry. Derivatives of 8-substituted 7-oxa-1-azaspiro[4.4]nonane have been patented as intermediates for quinolone antibiotics (e.g., 8-cyano-1-cyclopropyl-7-(1S,6S-2,8-diazabicyclo[4.3.0]nonan-8-yl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid), where the spiro ring enhances target binding and metabolic stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are limited, general precautions for spiro compounds include using nitrile gloves, fume hoods, and avoiding skin/eye contact. Waste must be treated as hazardous organic material, with incineration recommended for derivatives containing heteroatoms (e.g., nitrogen/oxygen) to prevent environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
